molecular formula C10H10O3 B11724481 5-Ethoxybenzofuran-3(2H)-one

5-Ethoxybenzofuran-3(2H)-one

Cat. No.: B11724481
M. Wt: 178.18 g/mol
InChI Key: QJLNTDNFATWGPE-UHFFFAOYSA-N
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Description

5-Ethoxybenzofuran-3(2H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. The ethoxy group at the 5-position of the benzofuran ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxybenzofuran-3(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

    Ethoxylation: The introduction of the ethoxy group at the 5-position is achieved through an ethoxylation reaction. This can be done using ethyl iodide in the presence of a base such as potassium carbonate.

    Cyclization: The cyclization step involves forming the furan ring, which can be achieved through various cyclization reactions, often using acidic or basic catalysts.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the benzofuran ring.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

5-Ethoxybenzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The ethoxy group and the benzofuran ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    5-Methoxybenzofuran-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    5-Hydroxybenzofuran-3(2H)-one: Contains a hydroxy group at the 5-position.

    5-Methylbenzofuran-3(2H)-one: Features a methyl group at the 5-position.

Uniqueness: 5-Ethoxybenzofuran-3(2H)-one is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-ethoxy-1-benzofuran-3-one

InChI

InChI=1S/C10H10O3/c1-2-12-7-3-4-10-8(5-7)9(11)6-13-10/h3-5H,2,6H2,1H3

InChI Key

QJLNTDNFATWGPE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OCC2=O

Origin of Product

United States

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